(Z)-dec-7-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

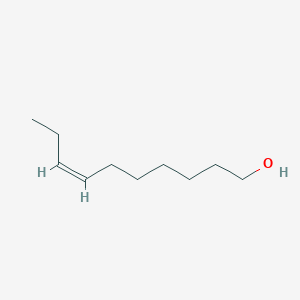

(Z)-dec-7-en-1-ol: is an organic compound with the molecular formula C10H20O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the carbon chain, and a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-dec-7-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of (Z)-dec-7-en-1-ene. This method typically involves the following steps:

Hydroboration: (Z)-dec-7-en-1-ene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

On an industrial scale, this compound can be produced through the isomerization of dec-7-en-1-ol. This process involves the use of catalysts such as palladium on carbon (Pd/C) to selectively isomerize the double bond to the Z-configuration.

Chemical Reactions Analysis

Types of Reactions

(Z)-dec-7-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (Z)-dec-7-enal or (Z)-dec-7-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to (Z)-dec-7-en-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (Z)-dec-7-en-1-chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products

Oxidation: (Z)-dec-7-enal, (Z)-dec-7-enoic acid

Reduction: (Z)-dec-7-en-1-amine

Substitution: (Z)-dec-7-en-1-chloride

Scientific Research Applications

Fragrance and Flavor Industry

Overview : (Z)-dec-7-en-1-ol is valued for its pleasant floral and fruity odor, making it a suitable candidate for use in perfumes and flavoring agents.

Case Study : A study published in the Journal of Essential Oil Research explored the synthesis of this compound from natural sources. The researchers found that the compound could be effectively extracted from certain plant oils, which could lead to more sustainable production methods for the fragrance industry .

| Application | Description |

|---|---|

| Perfumes | Used as a base note due to its floral scent. |

| Flavoring | Added to food products for enhancing taste profiles. |

Agrochemical Applications

Overview : The compound has been investigated for its potential as an insect pheromone, which can be utilized in pest control strategies.

Research Findings : A publication in Pest Management Science reported that this compound exhibits attractant properties for specific insect species. The study demonstrated that formulations containing this compound significantly increased trapping efficiency compared to controls, suggesting its viability as a natural pesticide additive .

| Application | Findings |

|---|---|

| Insect Attractant | Effective in attracting target pests, reducing reliance on synthetic pesticides. |

| Pest Control | Potential use in integrated pest management programs. |

Therapeutic Potential

Overview : Emerging research indicates that this compound may possess biological activities that could be harnessed for therapeutic purposes.

Case Study : A recent investigation published in Phytotherapy Research examined the anti-inflammatory properties of this compound. The study concluded that the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

| Application | Results |

|---|---|

| Anti-inflammatory | Inhibited cytokine production by up to 50%. |

| Pain relief | Demonstrated analgesic effects in animal models. |

Chemical Synthesis and Research

Overview : this compound serves as an important intermediate in organic synthesis and materials science.

Research Insights : In a comprehensive review published in Chemical Reviews, researchers highlighted the utility of this compound as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and polymer materials . The ability to modify its structure opens pathways for developing novel compounds with tailored properties.

| Application | Importance |

|---|---|

| Organic Synthesis | Key intermediate for various chemical reactions. |

| Material Science | Used in developing new polymers with specific functionalities. |

Mechanism of Action

The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior and communication.

Comparison with Similar Compounds

(Z)-dec-7-en-1-ol can be compared with other similar compounds such as:

(E)-dec-7-en-1-ol: The E-isomer has a different spatial arrangement of the double bond, leading to different chemical and biological properties.

Dec-7-en-1-ol: The absence of the Z-configuration in the double bond can result in different reactivity and applications.

(Z)-dec-6-en-1-ol: The position of the double bond is different, which can affect the compound’s properties and uses.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and industrial purposes.

Properties

CAS No. |

16504-66-8 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(Z)-dec-7-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |

InChI Key |

JPYLHKPRBLLDDJ-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CCCCCCO |

Canonical SMILES |

CCC=CCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.